molecular formula C10H10N2O2S B182993 1-(p-Toluenesulfonyl)imidazole CAS No. 2232-08-8

1-(p-Toluenesulfonyl)imidazole

Cat. No.: B182993
CAS No.: 2232-08-8
M. Wt: 222.27 g/mol
InChI Key: YJYMYJRAQYREBT-UHFFFAOYSA-N
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Description

1-(p-Toluenesulfonyl)imidazole is an organic compound with the molecular formula C10H10N2O2S. It is a derivative of imidazole, where the hydrogen atom at the first position is replaced by a p-toluenesulfonyl group. This compound is known for its utility in organic synthesis, particularly in the modification of alcohols and amines.

Scientific Research Applications

1-(p-Toluenesulfonyl)imidazole has a wide range of applications in scientific research:

Safety and Hazards

1-(p-Toluenesulfonyl)imidazole is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include wearing personal protective equipment, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .

Future Directions

1-(p-Toluenesulfonyl)imidazole has been used in the synthesis of cationic water-soluble cyclodextrin, BIMCD, which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis . This suggests potential future applications in the field of chiral separation.

Relevant Papers The paper titled “1- (P-toluenesulfonyl)imidazole (PTSI) as the novel bifunctional electrolyte for LiCoO2-based cells with improved performance at high voltage” discusses the use of this compound in the context of improving the performance of LiCoO2-based cells .

Mechanism of Action

Target of Action

The primary target of 1-(p-Toluenesulfonyl)imidazole (PTSI) is alcohols . It interacts with alcohols and converts them into azides .

Mode of Action

PTSI interacts with alcohols through a process known as tosylation . This process involves the conversion of alcohols to azides in a single step . The tosylation process enhances the reactivity of the alcohol, making it a better leaving group for subsequent reactions .

Biochemical Pathways

The primary biochemical pathway affected by PTSI is the conversion of alcohols to azides . This conversion is crucial in the synthesis of various organic compounds. For instance, PTSI was used in the synthesis of cationic water-soluble cyclodextrin, which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .

Pharmacokinetics

Its solubility in chloroform suggests that it may have good bioavailability .

Result of Action

The result of PTSI’s action is the formation of azides from alcohols . This conversion is a crucial step in the synthesis of various organic compounds. For instance, it has been used in the synthesis of cationic water-soluble cyclodextrin .

Action Environment

The action of PTSI can be influenced by various environmental factors. For example, in the context of LiCoO2-based cells, PTSI acts as a bifunctional electrolyte additive, improving the cells’ performance at high voltage . The results of electrochemical and spectroscopic techniques indicate that PTSI decomposes before the electrolyte solvents are consumed, and then participates in the formation of an interface layer on the electrodes, thereby enhancing the performance of the cells .

Biochemical Analysis

Biochemical Properties

1-(p-Toluenesulfonyl)imidazole plays a significant role in biochemical reactions, particularly in the conversion of alcohols to azides This reaction is crucial in the synthesis of various biochemical compounds

Cellular Effects

It has been used as a bifunctional electrolyte in LiCoO2-based cells, where it improved performance at high voltage . It was found to decompose before the electrolyte solvents were consumed, participating in the formation of an interface layer on the electrodes, which improved cell performance .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reaction with alcohols to form azides This reaction is thought to occur via a nucleophilic substitution mechanism, where the alcohol acts as a nucleophile, attacking the electrophilic carbon in the imidazole ring

Temporal Effects in Laboratory Settings

It has been used in LiCoO2-based cells, where it showed improved performance over 200 cycles . This suggests that it has good stability and does not degrade significantly over time. More detailed studies on its long-term effects on cellular function in in vitro or in vivo studies are needed.

Metabolic Pathways

Its primary known reaction is the conversion of alcohols to azides

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Toluenesulfonyl)imidazole can be synthesized by reacting imidazole with p-toluenesulfonyl chloride in the presence of a base. The reaction typically involves the following steps:

  • Dissolve imidazole in dry dichloromethane.
  • Cool the solution to 0°C.
  • Add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise over 1.5 hours.
  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.
  • Filter the reaction mixture through a pad of silica gel and wash with a mixture of ethyl acetate and hexane.
  • Concentrate the filtrate under reduced pressure to obtain the product as a white solid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and addition rates.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Toluenesulfonyl)imidazole undergoes various types of reactions, including:

    Substitution Reactions: It can react with alcohols to form tosylates, which are useful intermediates in organic synthesis.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common.

    Cyclization Reactions: It can be used in the synthesis of heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve the use of bases such as triethylamine or sodium hydroxide.

    Cyclization Reactions: Often require the presence of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.

Major Products:

Comparison with Similar Compounds

1-(p-Toluenesulfonyl)imidazole is unique compared to other similar compounds due to its specific reactivity and stability. Similar compounds include:

This compound stands out due to its ability to selectively modify alcohols and amines, making it a valuable tool in organic synthesis and various scientific research applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYMYJRAQYREBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022181
Record name 1-(p-Toluenesulfonyl)imidazole
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Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2232-08-8
Record name 1-(p-Toluenesulfonyl)imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2232-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Toluenesulphonyl)imidazole
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Record name N-Tosylimidazole
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Record name 1-(p-Toluenesulfonyl)imidazole
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Record name 1-(p-toluenesulphonyl)imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1-(p-Toluenesulfonyl)imidazole in current research?

A: this compound exhibits versatility as a synthetic intermediate and as a component in electrolyte solutions for lithium-ion batteries. [, ] Specifically, it serves as a crucial precursor in synthesizing 6A-O-p-toluenesulfonyl-β-cyclodextrin. [] Additionally, its incorporation into electrolytes for LiCoO2-based cells shows promise in enhancing battery performance, particularly at high voltages. []

Q2: Can you elaborate on the role of this compound in synthesizing 6A-O-p-toluenesulfonyl-β-cyclodextrin?

A: this compound acts as an intermediate in the sulfonation reaction leading to 6A-O-p-toluenesulfonyl-β-cyclodextrin. [] While the precise mechanism isn't detailed in the provided abstracts, it likely involves the transfer of the p-toluenesulfonyl group to the hydroxyl group at the 6A position of the β-cyclodextrin molecule.

Q3: Has there been any research on the vibrational characteristics of this compound?

A: Yes, research has explored the vibrational spectral activity of this compound using theoretical computations. [] This research likely provides insights into the molecule's structural properties and vibrational modes, which can be valuable for analytical characterization and understanding its interactions in different chemical environments.

A: Interestingly, derivatives of this compound find applications in chiral chemistry. Research highlights the synthesis of cationic single-isomer cyclodextrins using derivatives of this compound. [] These cyclodextrins demonstrate potential as chiral stationary phases for separating enantiomers of amino acids and anionic pharmaceuticals, showcasing their significance in analytical and pharmaceutical fields.

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